molecular formula C6H12F2N2O B7635896 1-(2,2-Difluoroethyl)-3-propan-2-ylurea

1-(2,2-Difluoroethyl)-3-propan-2-ylurea

Cat. No. B7635896
M. Wt: 166.17 g/mol
InChI Key: AMBMOMKDCWZXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-3-propan-2-ylurea, also known as DFEPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is not well understood. However, it is believed that 1-(2,2-Difluoroethyl)-3-propan-2-ylurea acts as an inhibitor by binding to the active site of enzymes and blocking their activity. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have a high affinity for the active site of acetylcholinesterase and butyrylcholinesterase, which makes it a promising candidate for the design of inhibitors for these enzymes.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have unique biochemical and physiological effects. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea in lab experiments is its high affinity for the active site of enzymes. This makes 1-(2,2-Difluoroethyl)-3-propan-2-ylurea a promising candidate for the design of inhibitors for various enzymes. However, one of the limitations of using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is its potential toxicity. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea. One of the main directions is the design of inhibitors for various enzymes using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea as a ligand. Another direction is the study of the biochemical and physiological effects of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea on cognitive function. Additionally, the potential toxicity of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea needs to be further studied to determine its safety for use in lab experiments.
Conclusion:
1-(2,2-Difluoroethyl)-3-propan-2-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. The study of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has several future directions, including the design of inhibitors for various enzymes and the study of its effects on cognitive function.

Synthesis Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea involves the reaction of propan-2-amine with 2,2-difluoroethyl isocyanate. This reaction results in the formation of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea, which is a white crystalline solid with a melting point of 94-96°C. The synthesis of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is a straightforward process that can be carried out using standard laboratory techniques.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-propan-2-ylurea has potential applications in various scientific research fields. One of the main applications of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is in the study of protein-ligand interactions. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been used as a ligand in the design of inhibitors for various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has also been used in the design of inhibitors for the M2 proton channel of the influenza A virus.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O/c1-4(2)10-6(11)9-3-5(7)8/h4-5H,3H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBMOMKDCWZXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-3-propan-2-ylurea

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